molecular formula C10H13BBrNO2 B14079970 (2-Bromo-4-(pyrrolidin-1-yl)phenyl)boronic acid

(2-Bromo-4-(pyrrolidin-1-yl)phenyl)boronic acid

Cat. No.: B14079970
M. Wt: 269.93 g/mol
InChI Key: HWZWINOAGWJLJL-UHFFFAOYSA-N
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Description

(2-Bromo-4-(pyrrolidin-1-yl)phenyl)boronic acid is an organoboron compound that has garnered interest due to its versatile applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a bromine atom and a pyrrolidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed cross-coupling reaction, where a brominated phenylboronic acid is reacted with a pyrrolidine derivative under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The use of automated reactors and optimized reaction conditions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-(pyrrolidin-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromo-4-(pyrrolidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2-Bromo-4-(pyrrolidin-1-yl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic acid group .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylboronic acid: Similar structure but lacks the pyrrolidinyl group.

    2-Bromophenylboronic acid: Similar structure but lacks the pyrrolidinyl group.

    (4-(pyrrolidin-1-yl)phenyl)boronic acid: Similar structure but lacks the bromine atom.

Uniqueness

(2-Bromo-4-(pyrrolidin-1-yl)phenyl)boronic acid is unique due to the presence of both the bromine atom and the pyrrolidinyl group, which confer distinct reactivity and selectivity in chemical reactions. This combination allows for versatile applications in organic synthesis and enhances its utility in various scientific research fields .

Properties

Molecular Formula

C10H13BBrNO2

Molecular Weight

269.93 g/mol

IUPAC Name

(2-bromo-4-pyrrolidin-1-ylphenyl)boronic acid

InChI

InChI=1S/C10H13BBrNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7,14-15H,1-2,5-6H2

InChI Key

HWZWINOAGWJLJL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCCC2)Br)(O)O

Origin of Product

United States

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